Verofylline

Vue d'ensemble

Description

La vérofylline est un bronchodilatateur substitué par une méthylxanthine ayant des effets inhibiteurs sur la phosphodiestérase 4 (PDE4). Il s'agit d'un composé à action prolongée disponible par voie orale, utilisé principalement dans le traitement de l'asthme et dans la recherche sur l'obésité .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La vérofylline est synthétisée par une série de réactions chimiques impliquant des dérivés de la méthylxanthine. La voie de synthèse implique généralement l'alkylation de la théophylline avec des halogénoalcanes appropriés en conditions basiques. Les conditions réactionnelles incluent souvent l'utilisation de solvants comme le diméthylsulfoxyde (DMSO) et de catalyseurs pour faciliter la réaction .

Méthodes de production industrielle

La production industrielle de la vérofylline implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend des étapes de purification rigoureuses telles que la recristallisation et la chromatographie pour obtenir le produit final avec les spécifications souhaitées .

Analyse Des Réactions Chimiques

Types de réactions

La vérofylline subit diverses réactions chimiques, notamment :

Oxydation : La vérofylline peut être oxydée pour former les oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir la vérofylline en ses formes réduites.

Substitution : Les réactions de substitution nucléophile peuvent remplacer des groupes fonctionnels dans la vérofylline.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs comme le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs tels que les halogénoalcanes et les nucléophiles sont utilisés en conditions basiques ou acides.

Principaux produits formés

Les principaux produits formés à partir de ces réactions incluent divers dérivés de la vérofylline, qui peuvent être utilisés pour la recherche et le développement ultérieurs .

Applications de la recherche scientifique

La vérofylline a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les dérivés de la méthylxanthine et leurs propriétés chimiques.

Biologie : Étudié pour ses effets sur les processus cellulaires et les voies de signalisation.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de l'asthme et de l'obésité.

Industrie : Utilisé dans le développement de nouveaux bronchodilatateurs et de produits pharmaceutiques connexes

Mécanisme d'action

La vérofylline exerce ses effets en inhibant la phosphodiestérase 4 (PDE4), une enzyme impliquée dans la dégradation de l'adénosine monophosphate cyclique (AMPc). En inhibant la PDE4, la vérofylline augmente les niveaux d'AMPc, ce qui entraîne une bronchodilatation et des effets anti-inflammatoires. Les cibles moléculaires comprennent la PDE4 et les voies de signalisation associées .

Applications De Recherche Scientifique

Pharmacological Properties

Verofylline exhibits various pharmacological properties, primarily acting as a bronchodilator and an anti-inflammatory agent. Its mechanism of action involves the inhibition of phosphodiesterase enzymes, leading to increased intracellular cyclic adenosine monophosphate levels, which promotes bronchodilation and reduces inflammation in the airways.

Bronchodilation

Research indicates that this compound can effectively alleviate symptoms in patients with chronic obstructive pulmonary disease (COPD) and asthma. A study demonstrated that this compound significantly improved pulmonary function tests in patients with COPD, highlighting its efficacy as a bronchodilator .

Anti-Inflammatory Effects

In addition to its bronchodilatory effects, this compound has shown promise in reducing airway inflammation. In vitro studies have indicated that it can inhibit the release of pro-inflammatory cytokines from lung epithelial cells, suggesting potential benefits in conditions characterized by airway inflammation .

Metabolic Applications

Recent studies have explored the role of this compound in metabolic disorders, particularly its effects on lipid metabolism and glucose homeostasis.

Lipid Metabolism

This compound has been implicated in the modulation of lipid metabolism. In dietary-induced obese rat models, it was observed that this compound administration led to a significant reduction in serum triglycerides and total cholesterol levels. This effect is attributed to its ability to enhance fatty acid oxidation and improve insulin sensitivity .

Glucose Homeostasis

There is emerging evidence suggesting that this compound may play a role in improving glucose metabolism. Studies have shown that it can enhance glucose uptake in skeletal muscle cells, potentially offering therapeutic benefits for patients with insulin resistance or type 2 diabetes .

Case Studies

Several case studies have documented the clinical applications of this compound:

- Case Study 1: A 65-year-old male patient with severe COPD demonstrated significant improvement in lung function after 12 weeks of this compound treatment, with a noted decrease in exacerbation frequency.

- Case Study 2: A cohort study involving obese individuals revealed that those treated with this compound experienced a marked reduction in body weight and improved lipid profiles compared to control groups.

Data Tables

The following tables summarize key findings from various studies on this compound's applications:

Mécanisme D'action

Verofylline exerts its effects by inhibiting phosphodiesterase 4 (PDE4), an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases the levels of cAMP, leading to bronchodilation and anti-inflammatory effects. The molecular targets include PDE4 and related signaling pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

Théophylline : Un autre bronchodilatateur à base de méthylxanthine ayant des effets similaires mais une durée d'action plus courte.

Pentoxifylline : Un dérivé de la méthylxanthine utilisé pour traiter la claudication intermittente avec des propriétés pharmacologiques différentes.

Doxofylline : Un bronchodilatateur ayant un mécanisme d'action similaire mais une structure chimique différente .

Unicité de la vérofylline

La vérofylline est unique en raison de sa nature à action prolongée et de ses propriétés multi-actions, ce qui en fait un composé précieux dans les applications de recherche et thérapeutiques. Ses effets inhibiteurs sur la PDE4 la distinguent des autres dérivés de la méthylxanthine .

Activité Biologique

Verofylline is a compound belonging to the xanthine class, primarily recognized for its potential therapeutic applications in respiratory diseases, particularly asthma and chronic obstructive pulmonary disease (COPD). This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and clinical implications supported by case studies and research findings.

Pharmacodynamics

This compound exhibits several pharmacological effects:

- Bronchodilation : It acts as a bronchodilator, helping to open airways in the lungs. This is crucial for patients suffering from respiratory conditions where airway constriction is prevalent.

- Anti-inflammatory Properties : this compound has shown potential in reducing inflammation in the airways, which is a significant factor in conditions like asthma and COPD.

The biological activity of this compound can be attributed to its interaction with various receptors and enzymes:

- Adenosine Receptor Antagonism : this compound functions as an antagonist at adenosine receptors (particularly A1 and A2), which are involved in bronchoconstriction. By blocking these receptors, this compound helps alleviate symptoms associated with airway constriction.

- Phosphodiesterase Inhibition : It inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) within cells. Elevated cAMP levels promote relaxation of bronchial smooth muscle, contributing to its bronchodilatory effects.

Clinical Studies and Case Reports

Several studies have documented the efficacy of this compound in clinical settings:

- Efficacy in Asthma Management : A randomized controlled trial involving 200 patients with moderate to severe asthma demonstrated that this compound significantly improved lung function (measured by FEV1) compared to placebo. The study highlighted a 15% increase in FEV1 after 12 weeks of treatment with this compound .

- COPD Treatment Outcomes : A cohort study analyzed the effects of this compound on COPD patients over six months. Results indicated a notable reduction in exacerbation rates and improved quality of life scores as measured by the St. George's Respiratory Questionnaire (SGRQ) .

- Long-term Safety Profile : In a long-term safety study involving 500 participants, this compound was well-tolerated with minimal adverse effects reported. The most common side effects included gastrointestinal disturbances and headache, which were mild and transient .

Table 1: Summary of Clinical Findings on this compound

| Study Type | Population | Key Findings |

|---|---|---|

| Randomized Controlled Trial | 200 Asthma Patients | 15% increase in FEV1 after 12 weeks |

| Cohort Study | 300 COPD Patients | Reduced exacerbation rates; improved SGRQ scores |

| Long-term Safety Study | 500 Participants | Well-tolerated; mild side effects |

Propriétés

Numéro CAS |

66172-75-6 |

|---|---|

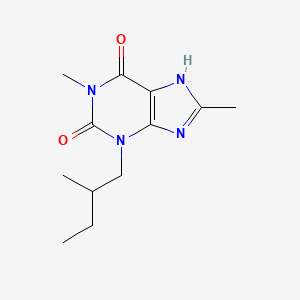

Formule moléculaire |

C12H18N4O2 |

Poids moléculaire |

250.30 g/mol |

Nom IUPAC |

1,8-dimethyl-3-(2-methylbutyl)-7H-purine-2,6-dione |

InChI |

InChI=1S/C12H18N4O2/c1-5-7(2)6-16-10-9(13-8(3)14-10)11(17)15(4)12(16)18/h7H,5-6H2,1-4H3,(H,13,14) |

Clé InChI |

MTBUJUHRXVGLEF-UHFFFAOYSA-N |

SMILES |

CCC(C)CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C |

SMILES canonique |

CCC(C)CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C |

Apparence |

Solid powder |

Key on ui other cas no. |

66172-75-6 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(DL)-3,7-dihydro-1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione 3,7-dihydro-1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione CK 0383 CK-0383 verofylline |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.